molecular formula C10H22O2 B14390326 6-Ethoxy-3-methylheptan-2-OL CAS No. 88083-43-6

6-Ethoxy-3-methylheptan-2-OL

Cat. No.: B14390326
CAS No.: 88083-43-6
M. Wt: 174.28 g/mol
InChI Key: VXQGSYFKTVZCGZ-UHFFFAOYSA-N
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Description

6-Ethoxy-3-methylheptan-2-OL is an organic compound with the molecular formula C10H22O2. It is a secondary alcohol and an ether, characterized by the presence of an ethoxy group and a methyl group on a heptane backbone. This compound is part of the larger family of alcohols, which are known for their hydroxyl (OH) functional group attached to an aliphatic carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Ethoxy-3-methylheptan-2-OL involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as n-butylmagnesium bromide, which is then reacted with a suitable ketone. The reaction conditions often include the use of anhydrous diethyl ether as a solvent and maintaining a steady rate of reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the preparation of the Grignard reagent in large reactors, followed by the addition of the ketone under controlled conditions to ensure high yield and purity. The final product is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-methylheptan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

6-Ethoxy-3-methylheptan-2-OL has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-methylheptan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group may also play a role in modulating the compound’s hydrophobic interactions with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-3-methylheptan-2-OL is unique due to the presence of both an ethoxy group and a methyl group on a heptane backbone, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

88083-43-6

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

6-ethoxy-3-methylheptan-2-ol

InChI

InChI=1S/C10H22O2/c1-5-12-9(3)7-6-8(2)10(4)11/h8-11H,5-7H2,1-4H3

InChI Key

VXQGSYFKTVZCGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCC(C)C(C)O

Origin of Product

United States

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